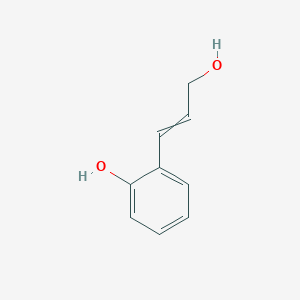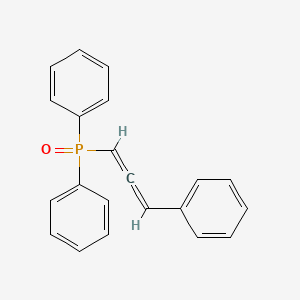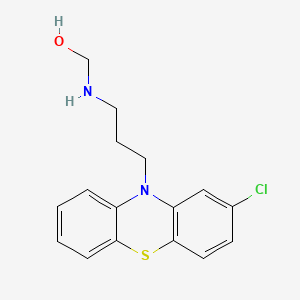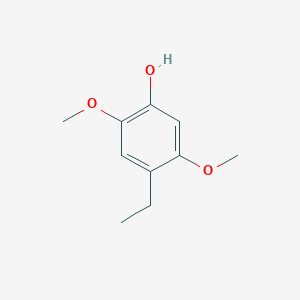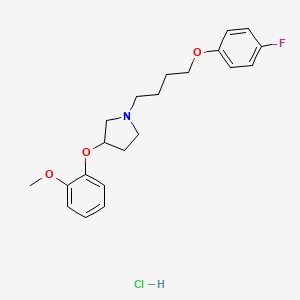
1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as p-fluorophenol and o-methoxyphenol, followed by their reaction with butyl bromide and pyrrolidine under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(p-Chlorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride
- 1-(4-(p-Bromophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride
Uniqueness
1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity compared to its chloro and bromo analogs.
Propiedades
Número CAS |
23026-54-2 |
|---|---|
Fórmula molecular |
C21H27ClFNO3 |
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
1-[4-(4-fluorophenoxy)butyl]-3-(2-methoxyphenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C21H26FNO3.ClH/c1-24-20-6-2-3-7-21(20)26-19-12-14-23(16-19)13-4-5-15-25-18-10-8-17(22)9-11-18;/h2-3,6-11,19H,4-5,12-16H2,1H3;1H |
Clave InChI |
QRTFRENZXZDDMI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC2CCN(C2)CCCCOC3=CC=C(C=C3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


